molecular formula C16H14FN3O3 B12055515 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide CAS No. 329210-78-8

2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12055515
CAS No.: 329210-78-8
M. Wt: 315.30 g/mol
InChI Key: PYYNKDVOWBZIAD-VCHYOVAHSA-N
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Description

2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a fluorobenzylidene group, a hydrazino group, and a methoxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 4-fluorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-methoxyphenyl isocyanate under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzylidene group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Fluorobenzylidene)-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
  • 4-((4-Fluorobenzylidene)amino)-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Uniqueness

2-(2-(4-Fluorobenzylidene)hydrazino)-N-(2-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

329210-78-8

Molecular Formula

C16H14FN3O3

Molecular Weight

315.30 g/mol

IUPAC Name

N'-[(E)-(4-fluorophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide

InChI

InChI=1S/C16H14FN3O3/c1-23-14-5-3-2-4-13(14)19-15(21)16(22)20-18-10-11-6-8-12(17)9-7-11/h2-10H,1H3,(H,19,21)(H,20,22)/b18-10+

InChI Key

PYYNKDVOWBZIAD-VCHYOVAHSA-N

Isomeric SMILES

COC1=CC=CC=C1NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)F

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NN=CC2=CC=C(C=C2)F

Origin of Product

United States

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